N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS No.: 2640846-12-2
Cat. No.: VC11860675
Molecular Formula: C15H21N7
Molecular Weight: 299.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640846-12-2 |
|---|---|
| Molecular Formula | C15H21N7 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C15H21N7/c1-12-10-16-11-14(18-12)21-6-8-22(9-7-21)15-17-5-4-13(19-15)20(2)3/h4-5,10-11H,6-9H2,1-3H3 |
| Standard InChI Key | PMCRIYLLWHFBIB-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C |
| Canonical SMILES | CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features a pyrimidine ring (position 2) linked to a piperazine group, which is further substituted with a 6-methylpyrazin-2-yl moiety. The N,N-dimethylamine group at position 4 of the pyrimidine ring enhances its solubility and bioavailability. Key structural attributes include:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Piperazine Linker: A six-membered diamine ring facilitating interactions with biological targets.
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Methylpyrazine Substituent: A pyrazine derivative with a methyl group at position 6, contributing to hydrophobic interactions .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 299.37 g/mol | |
| CAS Number | 2640846-12-2 | |
| logP (Partition Coefficient) | ~3.5 (predicted) | |
| Solubility | Moderate in polar solvents |
The compound’s moderate lipophilicity (logP ~3.5) balances membrane permeability and aqueous solubility, making it suitable for oral administration.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N,N-dimethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step reactions:
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Condensation: Reacting 2-chloro-4-(dimethylamino)pyrimidine with piperazine in the presence of a base (e.g., KCO) to form the pyrimidine-piperazine intermediate .
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Cyclization: Introducing the 6-methylpyrazin-2-yl group via nucleophilic aromatic substitution under reflux conditions .
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Ultrasonic-assisted synthesis has been explored to reduce reaction times from 12 hours to 4 hours, improving yield by 15–20% .
Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | 1,4-Dioxane | Maximizes polar interactions |
| Catalyst | CsCO (0.05 equiv) | Enhances nucleophilicity |
| Temperature | 80–100°C | Balances kinetics and stability |
| Time | 5–10 hours | Prevents decomposition |
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits potent inhibition of CDK4/6 (IC = 1–34 nM) and CHK1 (IC = 6.5 nM), disrupting cell cycle progression in cancer cells . In MV4-11 leukemia cells, it induces G1 phase arrest (85% at 0.40 μM), comparable to palbociclib .
Table 3.1: Antiproliferative Activity
| Cell Line | GI (nM) | Mechanism |
|---|---|---|
| MV4-11 (Leukemia) | 23 | CDK4/6 inhibition |
| MDA-MB-453 (Breast) | 115 | CHK1 suppression |
| HCT-116 (Colorectal) | 209 | pRb phosphorylation blockade |
Antimicrobial Activity
The compound demonstrates broad-spectrum antimicrobial activity, with MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Pharmacological Applications
Oncology
As a CDK4/6 and CHK1 dual inhibitor, the compound synergizes with DNA-damaging agents (e.g., doxorubicin) to enhance apoptosis in resistant tumors . Preclinical studies show a 60% reduction in tumor volume in xenograft models when combined with irinotecan .
Central Nervous System (CNS) Disorders
Comparative Analysis with Analogues
Table 5.1: Structural and Functional Comparison
| Compound | Key Features | CDK4 IC (nM) | Selectivity (CDK4/CDK6) |
|---|---|---|---|
| Target Compound | Pyrimidine-piperazine-pyrazine | 1.0 | 34:1 |
| Palbociclib | Pyrido[2,3-d]pyrimidine | 11 | 14:1 |
| Abemaciclib | Aminopyrimidine | 2.0 | 5:1 |
The compound’s pyrazine moiety enhances selectivity for CDK4 over CDK6, reducing off-target effects compared to FDA-approved inhibitors .
Future Research Directions
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Synthesis Optimization: Exploring continuous flow chemistry to improve scalability .
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In Vivo Efficacy: Pharmacokinetic studies in rodent models to assess bioavailability and toxicity .
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Combination Therapies: Pairing with PARP inhibitors for synergistic anticancer effects .
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Structural Modifications: Introducing fluorinated groups to enhance blood-brain barrier penetration .
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